2-Nitro-4-(trifluoromethyl)benzoyl chloride
Overview
Description
Preparation Methods
2-Nitro-4-(trifluoromethyl)benzoyl chloride can be synthesized through several methods:
Chlorination of 2-Nitro-4-(trifluoromethyl)benzoic acid: This method involves the reaction of 2-Nitro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol or amine: This method involves the chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol or 2-Nitro-4-(trifluoromethyl)benzyl amine using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents.
Chemical Reactions Analysis
2-Nitro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzoyl chloride is widely used in scientific research, particularly in:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Proteomics research: The compound is used in the modification of proteins and peptides to study their structure and function.
Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The nitro group and trifluoromethyl group enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoyl chloride can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a benzoyl chloride group, making it more reactive towards nucleophiles and used in different synthetic applications.
4-(Trifluoromethyl)benzoyl chloride: This compound lacks the nitro group, making it less reactive and used in different contexts in organic synthesis.
2-Nitro-4-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a benzoyl chloride group, making it less reactive and used in different synthetic applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYUKTBJHGSJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558919 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81108-81-8 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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